Cas no 837417-11-5 ((1R)-1-(3,4-dichlorophenyl)propan-1-ol)

(1R)-1-(3,4-dichlorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(3,4-dichlorophenyl)propan-1-ol
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- Inchi: 1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1
- InChI Key: PJYGECCAJOYJMK-SECBINFHSA-N
- SMILES: ClC1=C(C=CC(=C1)[C@@H](CC)O)Cl
Computed Properties
- Exact Mass: 204.0108703g/mol
- Monoisotopic Mass: 204.0108703g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
(1R)-1-(3,4-dichlorophenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM460382-1g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95%+ | 1g |
$1064 | 2023-03-20 | |
Enamine | EN300-114782-0.5g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 0.5g |
$723.0 | 2023-10-25 | |
Enamine | EN300-114782-2.5g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 2.5g |
$1819.0 | 2023-10-25 | |
Enamine | EN300-114782-10.0g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 10g |
$3992.0 | 2023-06-09 | |
Enamine | EN300-114782-0.05g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 0.05g |
$216.0 | 2023-10-25 | |
TRC | R701620-50mg |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
Enamine | EN300-114782-1.0g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 1g |
$928.0 | 2023-06-09 | |
Enamine | EN300-114782-0.1g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 0.1g |
$322.0 | 2023-10-25 | |
Aaron | AR01A2H4-1g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 1g |
$1301.00 | 2025-02-08 | |
1PlusChem | 1P01A28S-1g |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol |
837417-11-5 | 95% | 1g |
$1067.00 | 2025-03-04 |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on (1R)-1-(3,4-dichlorophenyl)propan-1-ol
Introduction to (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS No. 837417-11-5)
(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS No. 837417-11-5) is a chiral compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry and the presence of a chiral center, which makes it a valuable building block in the synthesis of various bioactive molecules.
The molecular structure of (1R)-1-(3,4-dichlorophenyl)propan-1-ol consists of a propyl alcohol moiety attached to a 3,4-dichlorophenyl ring. The chirality at the carbon atom adjacent to the hydroxyl group imparts distinct properties to this compound, making it an essential intermediate in asymmetric synthesis. The presence of the dichlorophenyl group also contributes to its stability and reactivity, which are crucial for its applications in various chemical processes.
Recent research has highlighted the potential of (1R)-1-(3,4-dichlorophenyl)propan-1-ol in the development of novel pharmaceutical agents. Studies have shown that this compound can serve as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1R)-1-(3,4-dichlorophenyl)propan-1-ol exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
In addition to its pharmaceutical applications, (1R)-1-(3,4-dichlorophenyl)propan-1-ol has also found use in the agrochemical industry. Researchers have explored its potential as an intermediate in the synthesis of pesticides and herbicides. A recent study in the Pest Management Science journal reported that compounds derived from (1R)-1-(3,4-dichlorophenyl)propan-1-ol show promising activity against various plant pathogens and pests, making them valuable candidates for developing new agricultural products.
The material science community has also shown interest in (1R)-1-(3,4-dichlorophenyl)propan-1-ol. Its unique stereochemistry and functional groups make it suitable for use in the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized this compound as a building block for creating chiral polymers with enhanced optical and mechanical properties. These polymers have potential applications in optical devices and biomedical implants.
The synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol typically involves several steps to ensure high enantiomeric purity. One common approach is to use chiral catalysts or ligands in asymmetric reduction reactions. A study published in the Tetrahedron Asymmetry journal described an efficient method for synthesizing this compound using a chiral phosphine ligand, achieving excellent yields and enantioselectivity.
The physical and chemical properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol have been extensively studied. It is a colorless liquid with a boiling point around 200°C and is soluble in common organic solvents such as ethanol and acetone. Its stability under various reaction conditions makes it suitable for use in both laboratory-scale experiments and industrial processes.
Safety considerations are an important aspect when handling (1R)-1-(3,4-dichlorophenyl)propan-1-ol. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS No. 837417-11-5) is a versatile chiral compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique stereochemistry and functional groups make it an essential intermediate in the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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